Perfluoropinacol

Description

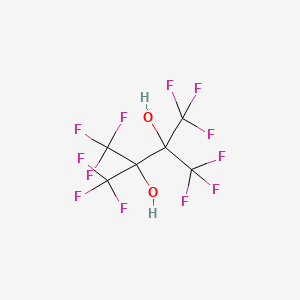

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F12O2/c7-3(8,9)1(19,4(10,11)12)2(20,5(13,14)15)6(16,17)18/h19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDCWKGUOZVDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)O)(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238701 | |

| Record name | Perfluoropinacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918-21-8 | |

| Record name | 1,1,1,4,4,4-Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoropinacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoropinacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluoro-2,3-dimethylbutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Perfluoropinacol from Hexafluoroacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing perfluoropinacol from hexafluoroacetone. This compound, a fluorinated diol, is a valuable building block in the synthesis of various fluorinated compounds due to its unique chemical and physical properties. This document details the core methodologies, presents quantitative data in structured tables, and provides explicit experimental protocols. Furthermore, it includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the synthetic processes.

Core Synthetic Methodologies

The synthesis of this compound from hexafluoroacetone is primarily achieved through two effective methods: photochemical reduction and reductive dimerization using sodium metal. Both methods rely on the reductive coupling of two molecules of hexafluoroacetone.

Photochemical Reduction

This method involves the bimolecular reduction of hexafluoroacetone in the presence of a hydrogen-donating alcohol, typically a secondary alcohol like isopropyl alcohol, under the influence of ultraviolet (UV) light. The UV radiation excites the hexafluoroacetone molecule, which then abstracts a hydrogen atom from the alcohol, leading to the formation of a ketyl radical. Two of these radicals then dimerize to form this compound.

Reductive Dimerization with Sodium

In this approach, hexafluoroacetone is treated with an alkali metal, such as sodium, in an aprotic donor solvent like tetrahydrofuran (THF). The sodium metal acts as a reducing agent, transferring an electron to the hexafluoroacetone to form a ketyl radical anion. Subsequent dimerization of these radical anions, followed by protonation during workup, yields this compound. This method often proceeds through the formation of the disodium alkoxide of this compound, which can be isolated or used in situ for further reactions.[1]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of this compound from hexafluoroacetone using the two primary methods.

Table 1: Photochemical Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Light Source | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Hexafluoroacetone (88 g, 0.53 mol) | Isopropyl Alcohol (40 g, 0.66 mol) | None | Low-pressure mercury resonance lamp (2537 Å) | Ambient | 96 | 63 | US Patent 3,121,121 A |

| Hexafluoroacetone | Formic Acid | None | Low-pressure mercury resonance lamp (2537 Å) | Ambient | 96 | 20 | US Patent 3,121,121 A |

Table 2: Reductive Dimerization Synthesis of this compound

| Reactant 1 | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Hexafluoroacetone | Sodium Metal | Tetrahydrofuran | Room Temp. | 72 | Not specified | Allan, Janzen, and Willis (as cited in various sources) |

Experimental Protocols

Photochemical Synthesis of this compound from Hexafluoroacetone and Isopropyl Alcohol

Source: US Patent 3,121,121 A

Materials:

-

Hexafluoroacetone (88 g, 0.53 mol)

-

Isopropyl alcohol (40 g, 0.66 mol)

-

Concentrated sulfuric acid

-

Quartz flask

-

Low-pressure mercury resonance lamp (emitting at 2537 Å)

-

Distillation apparatus

Procedure:

-

A mixture of 88 g (0.53 mol) of hexafluoroacetone and 40 g (0.66 mol) of isopropyl alcohol is placed in a quartz flask.

-

The flask is irradiated at ambient temperature for 96 hours using a low-pressure mercury resonance lamp.

-

After the irradiation period, the reaction mixture is fractionally distilled.

-

The fraction boiling between 130 and 135 °C is collected and redistilled from an equal volume of concentrated sulfuric acid.

-

The final product, this compound, is obtained as a colorless liquid. Yield: 55.4 g (63%). Boiling point: 129 °C. Melting point: 26 °C.

General Procedure for Reductive Dimerization of Hexafluoroacetone with Sodium

Source: Based on descriptions by Allan, Janzen, and Willis.

Materials:

-

Hexafluoroacetone

-

Sodium metal

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

-

Reaction vessel (e.g., sealed tube or flask with a condenser)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a reaction vessel is charged with anhydrous THF and sodium metal.

-

The vessel is cooled, and hexafluoroacetone gas is condensed into the stirred reaction mixture.

-

The reaction mixture is allowed to warm to room temperature and is stirred for an extended period (e.g., 72 hours).

-

The reaction progress can be monitored by the consumption of the sodium metal.

-

Upon completion, the resulting disodium alkoxide of this compound can be protonated by the careful addition of an acid (e.g., HCl in an appropriate solvent) to yield this compound.

-

The product is then isolated and purified, typically by distillation or crystallization.

Mandatory Visualizations

Reaction Pathways

Caption: Photochemical Synthesis of this compound.

Caption: Reductive Dimerization with Sodium.

Experimental Workflow

Caption: Photochemical Synthesis Workflow.

Purification and Characterization

This compound can be purified by several methods, with distillation being the most common. Due to its relatively high boiling point (129 °C) and the volatility of the starting material, hexafluoroacetone, distillation is an effective method for separation. For higher purity, fractional distillation is recommended.

Recrystallization can also be employed for purification, as this compound is a solid at room temperature (melting point 26 °C). The choice of solvent for recrystallization would depend on the impurities present.

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR are valuable. The ¹H NMR spectrum should show a singlet for the two hydroxyl protons, and the ¹⁹F NMR will show a singlet for the twelve equivalent fluorine atoms of the trifluoromethyl groups.

-

Infrared (IR) Spectroscopy: A characteristic broad absorption band for the O-H stretching of the hydroxyl groups is expected.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

This guide provides a foundational understanding of the synthesis of this compound from hexafluoroacetone. For researchers and professionals in drug development, these methods offer robust pathways to a key fluorinated intermediate. It is crucial to handle hexafluoroacetone, a toxic gas, with appropriate safety precautions in a well-ventilated fume hood.

References

physicochemical properties of Perfluoropinacol

An In-depth Technical Guide to the Physicochemical Properties of Perfluoropinacol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the IUPAC name 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol, is a fully fluorinated diol.[1] Its unique structure, characterized by a carbon skeleton with two hydroxyl groups and a high degree of fluorination, imparts distinctive physical and chemical properties.[1] The presence of twelve fluorine atoms significantly influences its electronic properties, making it a subject of interest in coordination chemistry, organic synthesis, and materials science.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its spectroscopic features.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are a direct consequence of its highly fluorinated structure. The strong electron-withdrawing effect of the trifluoromethyl groups leads to a notably acidic character for the hydroxyl protons.

| Property | Value | Reference |

| Molecular Formula | C₆H₂F₁₂O₂ | [1] |

| Molecular Weight | 334.06 g/mol | [1] |

| CAS Number | 918-21-8 | [1] |

| Appearance | Colorless liquid/white solid | [2] |

| Melting Point | 20-26 °C | [1] |

| Boiling Point | 129 °C (at 760 mmHg) | [2][3] |

| Density | 1.870 g/mL at 25 °C | [3] |

| pKa | 5.95 | [2][4] |

| Water Solubility | Miscible in all proportions | [2] |

| IUPAC Name | 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound via Photochemical Reduction of Hexafluoroacetone

One common method for synthesizing this compound is the photochemical reduction of hexafluoroacetone in the presence of a hydrogen donor like isopropyl alcohol.[2]

Materials:

-

Hexafluoroacetone

-

Isopropyl alcohol

-

Quartz flask

-

Low-pressure mercury resonance lamp (emitting at 2537 Å)

-

Distillation apparatus

-

Concentrated sulfuric acid

Procedure:

-

A mixture of hexafluoroacetone (0.53 mole) and isopropyl alcohol (0.66 mole) is placed in a quartz flask.[2]

-

The flask is irradiated at ambient temperature for approximately 96 hours using a low-pressure mercury resonance lamp.[2]

-

Following irradiation, the reaction mixture is fractionally distilled.[2]

-

The fraction boiling between 130-135 °C is collected and redistilled from an equal volume of concentrated sulfuric acid to yield pure this compound.[2]

Caption: Synthetic workflow for this compound production.

Purification by Recrystallization

For obtaining high-purity crystalline this compound, recrystallization is a suitable method.[1]

Materials:

-

Crude this compound

-

Appropriate solvent (e.g., fluorinated alcohols or other compatible organic solvents)[1]

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cooling in an ice bath can be used to maximize crystal formation.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under a vacuum.

Caption: Workflow for the purification of this compound.

Determination of pKa by Titration

The acidity of this compound can be determined by titration with a standard base.[2]

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution

-

pH meter or a suitable indicator

-

Burette and beaker

Procedure:

-

Prepare a solution of this compound of known concentration in water.

-

Calibrate the pH meter using standard buffer solutions.

-

Titrate the this compound solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Plot the pH versus the volume of NaOH added.

-

The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands that confirm its structure.[1]

-

O-H Stretch: A strong and broad absorption band is observed in the region of 3300-3600 cm⁻¹, which is characteristic of the hydroxyl group stretching vibrations.[1] In the pure liquid, a strong band appears at 2.85 µm (approximately 3509 cm⁻¹), and in a 0.05 M carbon tetrachloride solution, it appears at 2.82 µm (approximately 3546 cm⁻¹), indicating the presence of hydrogen bonding.[2]

-

C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region (typically 1000-1400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and fluorine environments in the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show a single signal for the two equivalent hydroxyl protons. The chemical shift will be dependent on the solvent and concentration due to hydrogen bonding. A key finding is that the proton spectrum exhibits a single unsplit resonance band.[2]

-

¹⁹F NMR: The fluorine NMR spectrum is also characterized by a single unsplit resonance band, indicating that all twelve fluorine atoms are chemically equivalent due to the symmetry of the molecule.[2]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable compound in various scientific fields.

-

Ligand in Coordination Chemistry: Its bidentate nature allows it to act as a ligand, forming stable complexes with various metals.[1]

-

Activation of Lewis Acids: this compound can form a complex with a Lewis acid, thereby increasing its electrophilicity and facilitating its interaction with substrates in organic synthesis.[1]

-

Formation of Stable Electrolytes: It has been used to create stable electrolytes, such as sodium bis(this compound) borate, by reacting with sodium borohydride.[4]

-

Role of Fluorine in Drug Discovery: The incorporation of fluorine into molecules is a common strategy in drug development to enhance metabolic stability, binding affinity, and lipophilicity.[5][6][7][8] While this compound itself is not a drug, it serves as a model compound for understanding the effects of extensive fluorination and can be a precursor in the synthesis of more complex fluorinated molecules.

Caption: Relationship between structure and key properties.

Safety and Handling

This compound, like many perfluorinated compounds, requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[9] Work in a well-ventilated area or under a fume hood.[9]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[9] In case of contact, wash the affected area immediately with plenty of water.[9]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[9]

-

Environmental Precautions: Perfluorinated compounds can be persistent in the environment.[1] Avoid release into the environment.[9]

Conclusion

This compound is a unique chemical compound whose physicochemical properties are dominated by its high fluorine content. Its significant acidity, high thermal stability, and ability to act as a bidentate ligand make it a valuable tool in synthetic chemistry and materials science. A thorough understanding of its properties, supported by detailed experimental protocols and spectroscopic analysis, is essential for its effective application in research and the development of new technologies and therapeutics.

References

- 1. Buy this compound | 918-21-8 [smolecule.com]

- 2. US3121121A - this compound and synthesis thereof - Google Patents [patents.google.com]

- 3. 六氟-2,3-双(三氟甲基)-2,3-丁二醇 | Sigma-Aldrich [sigmaaldrich.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.fr [fishersci.fr]

In-Depth Technical Guide on the Thermal Stability of Perfluoropinacol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluoropinacol, also known as 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol, belongs to the class of per- and polyfluoroalkyl substances (PFAS) and is structurally a perfluorinated vicinal diol. Compounds in this class are generally recognized for their high thermal stability, a characteristic conferred by the strength of the carbon-fluorine (C-F) bond. This technical guide provides a comprehensive overview of the expected thermal stability of this compound, details the standard experimental protocols for its evaluation, and discusses potential thermal decomposition pathways. Due to a lack of publicly available experimental data specific to this compound, this guide draws upon the general behavior of structurally similar perfluorinated compounds and established analytical methodologies.

Thermal Stability Profile of Perfluorinated Alcohols

Data on Thermal Stability

A comprehensive literature search did not yield specific quantitative thermal analysis data for this compound. The following table outlines the key parameters that would be determined through standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

| Parameter | Description | Expected Value for this compound |

| Decomposition Onset Temperature (Tonset) | The temperature at which significant weight loss begins, as measured by TGA. This is a primary indicator of thermal stability. | Data not available. Expected to be high, likely > 200°C, based on similar fluorinated compounds. |

| Temperature of Maximum Rate of Decomposition (Tmax) | The temperature at which the rate of weight loss is highest, determined from the derivative of the TGA curve (DTG). | Data not available. |

| Percent Weight Loss at Specific Temperatures | The percentage of the initial mass lost at defined temperature points. | Data not available. |

| Residue at End of TGA Analysis (%) | The percentage of the initial mass remaining at the conclusion of the heating program. | Data not available. |

| Melting Point (Tm) | The temperature at which the substance transitions from a solid to a liquid phase, determined by a characteristic endothermic peak in a DSC curve. | Data not available. |

| Enthalpy of Fusion (ΔHf) | The amount of energy required to melt the substance, calculated from the area of the melting peak in a DSC curve. | Data not available. |

| Glass Transition Temperature (Tg) | For amorphous or semi-crystalline materials, the temperature at which the material transitions from a rigid to a more flexible state. This is observed as a step change in the baseline of a DSC curve. | Data not available. |

Experimental Protocols for Thermal Stability Assessment

The following protocols are based on ASTM standard test methods and represent the established approach for evaluating the thermal stability of chemical compounds like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of a sample as a function of temperature in a controlled atmosphere. This provides information on thermal stability and decomposition temperatures.

Standard Method: Based on ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Temperature calibration is typically performed using materials with known Curie points.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a tared TGA crucible (typically platinum or alumina).

-

Ensure the sample is evenly distributed at the bottom of the crucible.

-

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with an inert gas (typically nitrogen or argon) at a flow rate of 20-50 mL/min for a sufficient time to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate, typically 10°C/min or 20°C/min, to a final temperature (e.g., 600°C or higher, depending on the expected stability).

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG) to identify the temperature of the maximum rate of mass loss.

-

Determine the onset temperature of decomposition.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature or time. This is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Standard Method: Based on ASTM E1269 - Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry, and general DSC principles.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound sample into a DSC pan (typically aluminum).

-

Hermetically seal the pan to prevent volatilization of the sample before decomposition.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 0°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected thermal events.

-

A heat-cool-heat cycle is often employed to erase the sample's prior thermal history.

-

-

Data Analysis:

-

Record the differential heat flow as a function of temperature.

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify and analyze endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) peaks, as well as baseline shifts (glass transition).

-

Integrate the area of the peaks to determine the enthalpy of the transitions.

-

Visualizations

Experimental Workflow for Thermal Stability Analysis

Caption: Workflow for assessing the thermal stability of this compound.

Generalized Thermal Decomposition Pathway for this compound

The thermal decomposition of perfluorinated compounds can be complex. In the absence of specific experimental data for this compound, a generalized pathway can be proposed based on the known behavior of similar molecules. The primary decomposition is expected to involve C-C bond cleavage, followed by rearrangements and the elimination of stable small molecules.

Caption: A generalized thermal decomposition pathway for this compound.

Conclusion

This compound is expected to possess high thermal stability, a hallmark of perfluorinated compounds. While specific experimental data on its decomposition temperature and thermal transitions are currently unavailable, standardized analytical techniques, namely TGA and DSC, provide a clear and robust framework for determining these properties. The insights gained from such studies are critical for the safe handling, storage, and application of this compound in research and development, particularly in the pharmaceutical industry where understanding the stability of all compounds is paramount. Further experimental investigation is required to definitively quantify the thermal stability profile of this compound.

Spectroscopic Characterization of Perfluoropinacol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for perfluoropinacol (1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol), a crucial building block in synthetic chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the identification and characterization of this unique fluorinated diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of this compound. Due to the presence of 1H, 13C, and 19F nuclei, a combination of NMR experiments provides a complete picture of the molecule's connectivity and environment.

1H NMR Spectroscopy

The 1H NMR spectrum of this compound is characterized by its simplicity, primarily showing the resonance of the two hydroxyl protons.

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0 - 6.0 | Broad Singlet | 2H | -OH |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The strong electron-withdrawing nature of the surrounding trifluoromethyl groups leads to a significant downfield shift compared to typical aliphatic alcohols[1].

13C NMR Spectroscopy

The 13C NMR spectrum of this compound will exhibit two primary resonances corresponding to the quaternary carbons bearing the hydroxyl and trifluoromethyl groups, and the carbons of the trifluoromethyl groups themselves. Significant C-F coupling is expected.

Table 2: Expected 13C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~90 - 100 | Multiplet | C-OH |

| ~120 - 130 | Quartet (1JCF ≈ 280-300 Hz) | -CF3 |

Note: The chemical shifts and coupling constants are estimates based on data for similar fluorinated organic molecules. The actual appearance of the C-OH signal will be complex due to coupling with the attached trifluoromethyl groups.

19F NMR Spectroscopy

19F NMR is the most informative NMR technique for this compound, given the presence of twelve fluorine atoms. All trifluoromethyl groups are chemically equivalent, leading to a single, sharp resonance.

Table 3: Expected 19F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -70 to -80 | Singlet | -CF3 |

Note: The chemical shift is referenced to CFCl3 (δ = 0 ppm). The exact chemical shift can be influenced by the solvent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorptions corresponding to the O-H and C-F bonds.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~1300 - 1100 | Very Strong | C-F stretch |

| ~1100 - 1000 | Strong | C-O stretch |

Note: The O-H stretching band is typically broad due to intermolecular hydrogen bonding. The C-F stretching region will likely show multiple strong absorptions characteristic of trifluoromethyl groups. For derivatives of this compound, characteristic absorptions for a five-membered ring system have been observed near 1111, 1003, 969, 886, and 750 cm⁻¹[2].

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 334.9936 | [M+H]+ |

| 356.9756 | [M+Na]+ |

| 332.9791 | [M-H]- |

Note: Data is based on predicted values. Experimental fragmentation would likely involve the loss of HF, CF3, and other small fluorinated fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific spectrometer and sample conditions.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6) in an NMR tube.

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

Due to the presence of quaternary carbons and C-F coupling, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) may be necessary to obtain a good signal-to-noise ratio.

-

-

19F NMR Acquisition:

-

Acquire a proton-decoupled 19F NMR spectrum.

-

19F is a highly sensitive nucleus, so a smaller number of scans (e.g., 16-32) is typically sufficient.

-

Use a reference standard such as CFCl3 or another known fluorinated compound.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder.

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm-1.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, capable of producing both positive ([M+H]+, [M+Na]+) and negative ([M-H]-) ions.

-

Analysis:

-

Acquire a full scan mass spectrum to identify the molecular ion and common adducts.

-

Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce fragmentation and obtain structural information.

-

Workflow and Data Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between the different spectroscopic techniques in elucidating the molecular structure.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Integration of spectroscopic data for structural elucidation.

References

A Theoretical Deep Dive into the Conformational Landscape of Perfluoropinacol

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the theoretical underpinnings of the structure of perfluoropinacol (1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol), a molecule of significant interest in medicinal and materials chemistry due to its unique electronic and steric properties. While direct, in-depth computational studies on this compound are not extensively available in public literature, this document synthesizes findings from theoretical analyses of analogous fluorinated alcohols and diols to provide a robust framework for understanding its structural characteristics. We will delve into the expected conformational preferences, the critical role of intramolecular hydrogen bonding, and the computational methodologies pertinent to its study.

Conformational Analysis: A Complex Interplay of Forces

The rotational landscape of the central C2-C3 bond in this compound is governed by a delicate balance of steric hindrance, electrostatic interactions, and the potential for intramolecular hydrogen bonding. The bulky trifluoromethyl groups impose significant steric strain, which is expected to heavily influence the dihedral angle between the two C(CF₃)₂OH fragments.

Theoretical studies on similar fluorinated alkanes and alcohols consistently highlight the profound impact of fluorine substitution on conformational preferences.[1][2] In the case of this compound, we can anticipate a complex potential energy surface with several local minima corresponding to different staggered conformations.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (HO-C-C-OH) | Relative Energy (kcal/mol) | Key Interactions |

| Anti | ~180° | 0.0 (Reference) | Minimized steric repulsion between hydroxyl and trifluoromethyl groups. Potential for weak intramolecular OH···F hydrogen bonding. |

| Gauche | ~60° | 1.5 - 3.0 | Increased steric interactions. Favorable geometry for strong intramolecular OH···OH or OH···F hydrogen bonding. |

| Eclipsed | 0°, 120° | > 5.0 | High steric and torsional strain. Energetically unfavorable. |

Note: The relative energies presented are illustrative and based on general principles of conformational analysis of sterically hindered and fluorinated molecules. Actual values would require specific quantum chemical calculations.

The following diagram illustrates the logical workflow for a typical conformational analysis of a molecule like this compound.

The Decisive Role of Intramolecular Hydrogen Bonding

A paramount feature expected to dictate the conformational preference of this compound is the formation of intramolecular hydrogen bonds (IMHBs). The proximity of the two hydroxyl groups, along with the presence of highly electronegative fluorine atoms, creates a competitive environment for hydrogen bond formation.

Theoretical studies on fluorinated alcohols have established the existence of OH···F intramolecular hydrogen bonds, although they are generally weaker than conventional OH···O hydrogen bonds.[3][4] In this compound, the following IMHB scenarios are plausible:

-

OH···OH: A direct hydrogen bond between the two hydroxyl groups. This would likely stabilize a gauche conformation.

-

OH···F: A hydrogen bond between a hydroxyl proton and a fluorine atom of a trifluoromethyl group. This interaction could occur in various conformations.

The strength and prevalence of these interactions are highly dependent on the solvent environment, with polar solvents potentially disrupting intramolecular hydrogen bonds in favor of intermolecular interactions with the solvent.

The diagram below illustrates the potential intramolecular hydrogen bonding networks within this compound.

Methodologies for Theoretical Investigation

A thorough theoretical investigation of the this compound structure necessitates the use of robust quantum chemical methods. The choice of methodology will impact the accuracy of the predicted geometries, energies, and other molecular properties.

Computational Protocols

A standard and reliable approach for studying molecules of this nature involves the following steps:

-

Initial Structure Generation: Generation of various conformers of this compound using molecular mechanics or manual building tools.

-

Geometry Optimization: Optimization of the initial structures using Density Functional Theory (DFT) is a common and effective choice.[5] A functional that accounts for dispersion interactions, such as B3LYP-D3 or ωB97X-D, is recommended due to the presence of bulky, polarizable groups. A reasonably large basis set, for example, 6-311+G(d,p), should be employed to accurately describe the electronic structure.

-

Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequency calculations should be performed at the same level of theory. This serves two purposes: to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections to the electronic energies.

-

Refined Energy Calculations: For higher accuracy in relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using more computationally expensive ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) with a larger basis set.

-

Analysis of Intramolecular Interactions: To characterize the nature of the intramolecular hydrogen bonds, techniques such as Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis can be employed on the calculated wavefunctions.

Table 2: Recommended Computational Methods for this compound Analysis

| Task | Recommended Method | Basis Set | Expected Outcome |

| Geometry Optimization | DFT (e.g., B3LYP-D3, ωB97X-D) | 6-311+G(d,p) or larger | Optimized 3D structures of conformers. |

| Vibrational Frequencies | DFT (same as optimization) | 6-311+G(d,p) or larger | Confirmation of minima, thermal corrections, simulated IR/Raman spectra. |

| Relative Energies | MP2 or CCSD(T) (single point) | aug-cc-pVTZ or larger | Accurate relative energies between conformers. |

| Hydrogen Bond Analysis | AIM, NBO | From DFT or MP2 wavefunction | Characterization and quantification of intramolecular interactions. |

Conclusion

The structural landscape of this compound is a fascinating case study in the conformational effects of extensive fluorination. While this guide provides a theoretical framework based on analogous systems, a dedicated computational investigation is warranted to fully elucidate the intricate details of its structure. Such a study would provide valuable insights for the rational design of novel pharmaceuticals and materials leveraging the unique properties of this intriguing molecule. The methodologies and concepts outlined herein provide a clear roadmap for researchers embarking on such an investigation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Deciphering weak hydrogen bonds, halogen bonds, and π-stacking interactions in two fluorinated 2′-hydroxychalcones: insights from experimental and theoretical analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Ab Initio Investigation of Per- and Poly-fluoroalkyl Substance (PFAS) Adsorption on Zerovalent Iron (Fe0) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Perfluoroalkyl Substances Integration into Phospholipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of Perfluoropinacol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoropinacol (PFP), with its unique structure featuring a fully fluorinated carbon backbone and two hydroxyl groups, presents intriguing possibilities in materials science and drug development.[1] Its distinct electronic properties, stemming from the high electronegativity of fluorine, warrant a thorough investigation from a quantum chemical perspective. This technical guide outlines a comprehensive computational workflow for the in-depth quantum chemical analysis of this compound. While direct, extensive quantum chemical studies on PFP are not widely published, this document synthesizes established computational methodologies applied to analogous fluorinated molecules to propose a robust research framework. This guide details theoretical approaches for geometry optimization, vibrational analysis, conformational searches, and the characterization of non-covalent interactions, providing researchers with a blueprint to unravel the nuanced stereoelectronic properties of this compelling molecule.

Introduction to this compound

This compound, systematically named 1,1,1,3,3,3-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol, is the fluorinated analog of pinacol. The extensive fluorination dramatically alters its physicochemical properties compared to its hydrocarbon counterpart.[1] Understanding the conformational landscape, intramolecular interactions, and electronic charge distribution is paramount for predicting its behavior in various chemical environments and for designing novel applications. Quantum chemical calculations offer a powerful, non-invasive avenue to probe these molecular characteristics with high precision.

Proposed Computational Methodology

This section details a recommended computational protocol for a comprehensive quantum chemical study of this compound. The methodology is based on widely accepted practices for the computational analysis of fluorinated organic compounds.

Software and Theoretical Levels

A high-quality quantum chemical investigation of this compound can be effectively carried out using software packages such as Gaussian, ORCA, or Spartan. For reliable results, Density Functional Theory (DFT) is a recommended starting point due to its balance of computational cost and accuracy.

-

Recommended Functionals: B3LYP, M06-2X, and ωB97X-D are suitable choices. The M06-2X and ωB97X-D functionals are particularly well-suited for systems where non-covalent interactions are significant.

-

Recommended Basis Sets: Pople-style basis sets such as 6-311+G(d,p) or Dunning's correlation-consistent basis sets like aug-cc-pVTZ are recommended to accurately describe the electronic structure, particularly the diffuse functions for the lone pairs on fluorine and oxygen.

For higher accuracy, especially for calculating reaction barriers or weak interactions, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (CCSD(T)) should be considered, though at a significantly higher computational cost.

Experimental Protocols: A Step-by-Step Computational Workflow

The following outlines a detailed workflow for the quantum chemical analysis of this compound:

-

Initial Structure Generation: Construct the initial 3D structure of this compound using a molecular builder.

-

Geometry Optimization: Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface. This step is crucial for obtaining accurate molecular properties.

-

Frequency Calculation: Following a successful optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Conformational Analysis: Due to the rotational freedom around the central C-C bond and the C-O bonds, a thorough conformational search is necessary. This can be achieved through systematic scans of the relevant dihedral angles or by using more automated methods like Monte Carlo or molecular dynamics-based conformational searches.

-

Analysis of Non-Covalent Interactions: To investigate potential intramolecular hydrogen bonding between the hydroxyl groups and fluorine atoms, as well as other non-covalent interactions, the Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool. Analysis of bond critical points (BCPs) and their associated electron densities and Laplacians can elucidate the nature and strength of these interactions.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP surface provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interaction patterns.

Data Presentation: Hypothetical Quantitative Results

The following tables present a hypothetical summary of the kind of quantitative data that would be generated from the proposed computational study of this compound.

Table 1: Calculated Geometric Parameters of this compound at the B3LYP/6-311+G(d,p) Level of Theory.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (central) | 1.58 |

| C-CF3 | 1.55 |

| C-O | 1.42 |

| O-H | 0.97 |

| C-F | 1.34 |

| Bond Angles (degrees) | |

| O-C-C (central) | 108.5 |

| C-C-CF3 | 112.0 |

| C-O-H | 109.2 |

| F-C-F | 107.5 |

| Dihedral Angles (degrees) | |

| H-O-C-C | 178.5 (anti) |

| O-C-C-O | 65.2 (gauche) |

Table 2: Calculated Vibrational Frequencies of this compound (Selected Modes).

| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Description |

| ν(O-H) | 3650 | 55.2 | O-H stretch (free) |

| ν(C-F) | 1250 - 1100 | High | C-F stretches |

| ν(C-O) | 1050 | Moderate | C-O stretch |

| ν(C-C) | 980 | Low | C-C stretch |

Table 3: QTAIM Analysis of a Hypothetical Intramolecular O-H···F Interaction.

| Bond Critical Point (BCP) | Electron Density, ρ(r) (au) | Laplacian of Electron Density, ∇²ρ(r) (au) |

| O-H···F | 0.015 | +0.048 |

Visualization of Concepts and Workflows

Visual representations are crucial for understanding complex chemical concepts and experimental designs. The following diagrams, generated using the DOT language, illustrate key aspects of the proposed quantum chemical study of this compound.

Caption: Proposed computational workflow for the quantum chemical analysis of this compound.

Caption: 2D representation of the molecular structure of this compound.

Conclusion and Future Directions

The quantum chemical study of this compound, though not yet extensively documented, holds significant promise for advancing our understanding of fluorinated molecules. The computational blueprint presented in this guide provides a comprehensive framework for researchers to explore its electronic structure, conformational preferences, and reactivity. Future work should focus on applying these methods to investigate the interaction of this compound with biological targets, its potential as a ligand in catalysis, and its behavior in condensed phases through molecular dynamics simulations parameterized with high-quality quantum mechanical data. Such studies will be instrumental in unlocking the full potential of this unique molecule in drug development and materials science.

References

Perfluoropinacol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in laboratory and drug development settings. Perfluoropinacol is an extremely hazardous substance, and all handling should be conducted with the utmost caution, adhering to all institutional and regulatory safety protocols. The information contained herein is based on available data and may not be exhaustive. A thorough risk assessment must be performed before any use of this compound.

Introduction

This compound (also known as 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol) is a fluorinated diol with the chemical formula C₆F₁₂O₂.[1] Its unique structure, featuring two hydroxyl groups on a perfluorinated carbon backbone, imparts high thermal stability and chemical resistance.[1] These properties make it a valuable reagent in organic synthesis, particularly as a ligand in coordination chemistry and as a component in the development of electrolytes for batteries.[1] However, its exceptional reactivity and toxicity necessitate stringent safety and handling protocols. This guide provides an in-depth overview of the known hazards of this compound and detailed recommendations for its safe management in a research and development environment.

Hazard Identification and Toxicological Profile

This compound is classified as a highly toxic substance with the potential for fatal dermal absorption.[1] Anecdotal evidence from historical research at DuPont suggests extreme dermal toxicity, with a single drop proving lethal to a guinea pig.[2] While comprehensive toxicological data for this compound is limited, the available information underscores the critical need for stringent protective measures to prevent any direct contact.

GHS Hazard Statements:

Summary of Toxicological Data:

Due to the limited availability of quantitative toxicological data for this compound, the following table includes information on a related, non-fluorinated compound, Pinacol, to provide a general reference point. It is crucial to note that the fluorine atoms in this compound are expected to significantly alter its toxicological profile, likely increasing its toxicity.

| Parameter | This compound | Pinacol (for reference) | Source |

| Acute Oral Toxicity | Harmful if swallowed (H302) | LD50 Oral - mouse - 3,380 mg/kg | [1][3] |

| Acute Dermal Toxicity | Fatal in contact with skin (H310) | Not available | [1] |

| Acute Inhalation Toxicity | Harmful if inhaled (H332) | May be harmful if inhaled. Causes respiratory tract irritation. | [1][3] |

| Skin Corrosion/Irritation | Causes skin irritation. | Causes skin irritation. | [3] |

| Eye Damage/Irritation | Causes serious eye irritation. | Causes eye irritation. | [3] |

| Carcinogenicity | No data available. Perfluorinated compounds are often persistent in the environment.[1] | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | [3] |

Occupational Exposure Limits (OELs):

There are currently no established Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for this compound. All work with this compound should be conducted under the principle of minimizing exposure to the lowest achievable level.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

| Property | Value | Source |

| Chemical Formula | C₆F₁₂O₂ | [1] |

| Molecular Weight | 334.05 g/mol | |

| Appearance | Solid | |

| Melting Point | 40 - 43 °C (104 - 109 °F) | [3] |

| Boiling Point | 171 - 172 °C (340 - 342 °F) | [3] |

| Flash Point | 77 °C (171 °F) - closed cup | [3] |

| Reactivity | Forms adducts with alcohols and ketones; undergoes reductive dimerization with sodium; reacts with sulfur tetrafluoride.[1] Stable under recommended storage conditions. | [3] |

| Incompatibilities | Strong oxidizing agents, strong acids. | [3] |

| Hazardous Decomposition Products | Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen fluoride. | [2][3] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, combining robust engineering controls with appropriate PPE, is mandatory when handling this compound.

Engineering Controls

-

Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The fume hood should be located in a designated area for highly toxic materials.

-

Glove Box: For procedures involving larger quantities or with a higher risk of aerosol generation, the use of a glove box under an inert atmosphere is strongly recommended.

-

Ventilation: The laboratory must be well-ventilated with a system that is regularly maintained and monitored.

Personal Protective Equipment (PPE)

Due to the extreme dermal toxicity of this compound, selection of appropriate PPE is critical.

-

Hand Protection:

-

Glove Selection: No specific glove permeation data for this compound is readily available. Therefore, a conservative approach is necessary. It is recommended to use a double-gloving system. The outer glove should be a heavy-duty, chemical-resistant material such as Viton™ or a multi-layered laminate glove (e.g., Silver Shield®). The inner glove can be a standard nitrile laboratory glove.

-

Glove Inspection and Replacement: Gloves must be inspected for any signs of degradation or damage before each use. They should be changed immediately if contamination is suspected. After handling, gloves should be removed carefully to avoid skin contact and disposed of as hazardous waste.

-

-

Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory.

-

Skin and Body Protection: A flame-resistant lab coat, worn over long-sleeved clothing and long pants, is required. An acid-resistant apron should also be worn. All clothing worn in the laboratory should be removed before leaving the work area.

-

Respiratory Protection: In situations where there is a risk of inhalation and engineering controls may not be sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used. A comprehensive respiratory protection program, including fit testing, must be in place.

PPE Selection Workflow

Caption: Required PPE for handling this compound.

Experimental Protocols: Safe Handling, Quenching, and Disposal

The following protocols are based on best practices for handling highly toxic and reactive chemicals. They must be adapted to the specific experimental conditions and performed only by trained personnel.

General Handling Procedure

-

Preparation:

-

Ensure the work area is clean and free of clutter.

-

Verify that the chemical fume hood is functioning correctly.

-

Assemble all necessary equipment and reagents before starting.

-

Have appropriate spill cleanup materials and emergency quenching agents readily available.

-

Don all required PPE.

-

-

Dispensing:

-

This compound is a solid at room temperature. Handle as a powder in the fume hood. Avoid creating dust.

-

Use dedicated spatulas and glassware.

-

If a solution is required, add the solid slowly to the solvent in the reaction vessel.

-

-

Post-Handling:

-

Decontaminate all surfaces and equipment that may have come into contact with this compound.

-

Carefully remove and dispose of PPE as hazardous waste.

-

Wash hands and arms thoroughly with soap and water after exiting the work area.

-

Safe Handling Workflow

References

Methodological & Application

Application Notes and Protocols: Perfluoropinacol as a Bidentate Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoropinacol (PFP), systematically named 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol, is a unique and highly valuable bidentate ligand in coordination chemistry. Its dianionic form, perfluoropinacolate (pfp²⁻), is generated by the deprotonation of its two hydroxyl groups. The presence of twelve fluorine atoms imparts distinct electronic and steric properties to the ligand and its corresponding metal complexes. The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the electron density at the coordinating oxygen atoms, thereby affecting the stability, reactivity, and physicochemical properties of the resulting metal complexes. These unique characteristics make perfluoropinacolate complexes promising candidates for a range of applications, including catalysis, materials science, and as potential therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes featuring the perfluoropinacolate ligand.

Synthesis of this compound

This compound is typically synthesized via the bimolecular reduction of hexafluoroacetone. One common method involves the photochemical reduction of hexafluoroacetone in the presence of an alcohol, such as isopropyl alcohol, under anhydrous conditions.[1]

Coordination Chemistry of Perfluoropinacolate

The perfluoropinacolate anion acts as a bidentate, dinegative ligand, forming stable chelate rings with a variety of metal ions. It has been shown to coordinate with main group metals, such as tin, as well as transition metals. The resulting complexes often exhibit square-planar or octahedral geometries, depending on the coordination number of the metal center and the presence of other ancillary ligands.

Synthesis of Metal Complexes

The general strategy for the synthesis of perfluoropinacolate metal complexes involves the reaction of a suitable metal precursor with either this compound in the presence of a base or with a pre-formed salt of the perfluoropinacolate anion.

Protocol 1: General Synthesis of a Tin(IV) Perfluoropinacolate Complex

This protocol is adapted from the synthesis of [NEt₃H]₂[Sn(pinᶠ)₃] and can be modified for other counterions and similar main group metals.

Materials:

-

This compound (H₂pinᶠ)

-

Tin(IV) chloride (SnCl₄)

-

Triethylamine (NEt₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Schlenk flask and line

-

Cannula

-

Magnetic stirrer and stir bar

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (3.0 equivalents) in anhydrous acetonitrile in a Schlenk flask.

-

To this solution, add triethylamine (6.0 equivalents) dropwise with stirring.

-

In a separate Schlenk flask, prepare a solution of tin(IV) chloride (1.0 equivalent) in anhydrous acetonitrile.

-

Slowly add the tin(IV) chloride solution to the this compound/triethylamine solution via cannula with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours.

-

A precipitate of triethylammonium chloride will form. Remove the precipitate by filtration under inert atmosphere.

-

The filtrate contains the desired tin(iv) perfluoropinacolate complex. The complex can be isolated by removing the solvent under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as acetonitrile/diethyl ether.

dot

References

Application Notes and Protocols: Perfluoropinacol-Derived Lewis Acids in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoropinacol serves as a crucial building block for a class of exceptionally strong, neutral Lewis acids. Rather than being used as an additive to activate traditional Lewis acids, this compound is a ligand that, when complexed with silicon, forms bis(perfluoropinacolato)silane. This compound is a potent Lewis superacid, capable of catalyzing a range of challenging organic transformations.[1][2][3] The electron-withdrawing nature of the trifluoromethyl groups in the this compound ligand enhances the Lewis acidity of the central silicon atom, making it highly effective for substrate activation.

These application notes provide an overview of the synthesis of the bis(perfluoropinacolato)silane Lewis acid catalyst and detailed protocols for its use in key organic reactions.

Synthesis of the Catalyst: Bis(perfluoropinacolato)silane Acetonitrile Adduct (1·MeCN)

The active catalyst is typically synthesized as its acetonitrile mono-adduct, which improves its solubility and stability.[1][2] The synthesis involves the reaction of lithiated this compound with a silicon source.

Conceptual Workflow for Catalyst Synthesis

Caption: Synthesis of the bis(perfluoropinacolato)silane acetonitrile adduct catalyst.

Application 1: Hydrosilylation of Aldehydes

Bis(perfluoropinacolato)silane is an effective catalyst for the hydrosilylation of electron-deficient aldehydes, a key transformation in organic synthesis for the reduction of carbonyls to alcohols.

Experimental Protocol: Hydrosilylation of p-Nitrobenzaldehyde

-

Preparation: In a nitrogen-filled glovebox, add p-nitrobenzaldehyde (1.0 equiv) and the silane reducing agent (e.g., triethylsilane, 1.1 equiv) to a vial.

-

Solvent Addition: Add the desired solvent (e.g., CDCl₃ for NMR monitoring).

-

Catalyst Addition: Add a stock solution of bis(perfluoropinacolato)silane acetonitrile adduct (1·MeCN) in the same solvent to achieve the desired catalyst loading (e.g., 1-5 mol%).

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by ¹H NMR spectroscopy for the disappearance of the aldehyde proton signal and the appearance of the corresponding silyl ether product signals.

-

Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The silyl ether product can be purified by silica gel chromatography if necessary.

| Substrate | Catalyst Loading (mol%) | Silane (equiv) | Time (h) | Conversion (%) |

| p-Nitrobenzaldehyde | 5 | Et₃SiH (1.1) | 2 | >95 |

| o-Nitrobenzaldehyde | 5 | Et₃SiH (1.1) | 2 | >95 |

Data adapted from literature reports.[1]

Application 2: Deoxygenation of Ketones

The powerful Lewis acidity of bis(perfluoropinacolato)silane enables the deoxygenation of ketones to the corresponding alkanes, a challenging transformation.[1]

Experimental Protocol: Deoxygenation of Benzophenone

-

Preparation: In a nitrogen-filled glovebox, dissolve benzophenone (1.0 equiv) in a suitable solvent (e.g., benzene-d₆).

-

Reagent Addition: Add triethylsilane (3.0 equiv).

-

Catalyst Addition: Add bis(perfluoropinacolato)silane acetonitrile adduct (1·MeCN) (1 mol%).

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by ¹H NMR spectroscopy.

-

Work-up: Upon completion, the product can be isolated after an aqueous work-up and purification by column chromatography.

| Substrate | Catalyst Loading (mol%) | Silane (equiv) | Time (h) | Conversion (%) |

| Benzophenone | 1 | Et₃SiH (3.0) | 2 | ~100 |

| Acetophenone | 5 | Et₃SiH (3.0) | 1 | ~100 |

Data based on findings in published research.[1]

Logical Flow of Catalytic Deoxygenation

Caption: General workflow for the deoxygenation of ketones catalyzed by 1·MeCN.

Application 3: Hydrodefluorination of Alkyl Fluorides

A significant application of this Lewis superacid is the activation of strong C-F bonds, enabling the hydrodefluorination of alkyl fluorides.[1] This reaction is of interest for the modification of fluorinated molecules.

Experimental Protocol: Hydrodefluorination of 1-Fluoroadamantane

-

Preparation: In a nitrogen-filled glovebox, combine 1-fluoroadamantane (1.0 equiv) and triethylsilane (1.5 equiv) in a suitable solvent (e.g., benzene-d₆).

-

Catalyst Addition: Add the bis(perfluoropinacolato)silane acetonitrile adduct (1·MeCN) catalyst (5 mol%).

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Follow the progress of the reaction by ¹⁹F and ¹H NMR spectroscopy.

-

Work-up: After the reaction is complete, the product, adamantane, can be isolated by standard purification techniques.

| Substrate | Catalyst Loading (mol%) | Silane (equiv) | Time (h) | Conversion (%) |

| 1-Fluoroadamantane | 5 | Et₃SiH (1.5) | 24 | >95 |

Data derived from published studies.[1]

Conclusion

This compound is a key component in the design of the powerful neutral silane Lewis superacid, bis(perfluoropinacolato)silane. This catalyst demonstrates remarkable activity in a variety of organic transformations, including hydrosilylation, deoxygenation, and the challenging activation of C-F bonds. The protocols provided herein offer a starting point for researchers to explore the utility of this catalyst in their own synthetic endeavors. The high reactivity and unique catalytic profile of bis(perfluoropinacolato)silane make it a valuable tool for modern organic synthesis and drug development.

References

Application Notes and Protocols for Perfluoropinacol-Mediated Catalytic Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging use of perfluoropinacol as a powerful Brønsted acid and hydrogen-bond-donating catalyst in a variety of organic transformations. Due to its unique electronic properties stemming from the presence of twelve fluorine atoms, this compound exhibits exceptionally high acidity and the ability to activate a wide range of substrates, particularly carbonyl compounds and imines. This document details the theoretical basis, practical applications, and experimental protocols for leveraging this compound in key catalytic reactions.

Introduction to this compound as a Catalyst

This compound, 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol, is a commercially available, non-corrosive, and highly acidic fluorinated diol. Its remarkable acidity (pKa ≈ 5.5) and strong hydrogen-bonding capabilities make it an effective organocatalyst for a variety of reactions that are traditionally promoted by strong Lewis or Brønsted acids. Its high thermal and chemical stability, coupled with its solubility in many organic solvents, further enhances its utility in synthesis.

The primary catalytic role of this compound involves the activation of electrophiles, most notably carbonyls and imines, through protonation or strong hydrogen bonding. This activation enhances the electrophilicity of the substrate, facilitating nucleophilic attack and promoting a range of chemical transformations.

Key Applications and Reaction Protocols

Friedel-Crafts Acylation

This compound is a promising metal-free catalyst for Friedel-Crafts acylation reactions. It activates the acyl halide or anhydride through protonation or hydrogen bonding, generating a highly electrophilic acylium ion or a similarly reactive species, which then undergoes electrophilic aromatic substitution. This approach avoids the use of stoichiometric amounts of corrosive and environmentally challenging Lewis acids like AlCl₃.

Proposed Mechanism:

The Role of Perfluoropinacol in Fluorination Chemistry: Synthesis of Potential Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Perfluoropinacol, a fully fluorinated diol, is a unique building block in organofluorine chemistry. Its electron-withdrawing trifluoromethyl groups impart high acidity to the hydroxyl protons, making it a versatile precursor for the synthesis of various derivatives. While not a direct fluorinating agent itself, this compound serves as a key starting material for the preparation of compounds with potential applications in fluorination reactions, particularly through its derivatives with sulfur-based reagents. This document provides an overview of the synthesis of this compound and its conversion to sulfur-containing esters, which are analogs of known deoxofluorinating agents.

Synthesis of this compound Derivatives

The primary route to harnessing this compound in the context of fluorination involves its reaction with sulfur chlorides to form cyclic sulfite and sulfate esters. These reactions are typically carried out by first converting this compound to its disodium alkoxide, which then acts as a nucleophile.

Experimental Protocol: Synthesis of Disodium Perfluoropinacolate

The foundational step for creating this compound derivatives is the formation of its disodium salt. This is achieved through the reductive dimerization of hexafluoroacetone.[1]

Materials:

-

Hexafluoroacetone

-

Sodium metal

-

Anhydrous donor solvent (e.g., tetrahydrofuran)

Procedure:

-

In a flame-dried, inert atmosphere (e.g., argon or nitrogen) reaction vessel, add the anhydrous donor solvent.

-

Carefully add sodium metal to the solvent.

-

Cool the mixture and slowly bubble in hexafluoroacetone gas.

-

The reaction mixture will typically change color, indicating the formation of the disodium alkoxide of this compound.

-

The resulting slurry or solution of the ionic disodium alkoxide can be used directly in subsequent reactions.[1]

Experimental Protocol: Synthesis of this compound Sulfite and Sulfate

The disodium perfluoropinacolate is a reactive intermediate for the preparation of various derivatives, including the cyclic sulfite and sulfate.[1]

Materials:

-

Disodium perfluoropinacolate solution/slurry in a donor solvent

-

Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous reaction setup

Procedure for this compound Sulfite:

-

To the freshly prepared solution/slurry of disodium perfluoropinacolate, slowly add a stoichiometric amount of thionyl chloride at a controlled temperature.

-

The reaction typically results in the precipitation of sodium chloride.

-

After the reaction is complete, the solvent can be removed under reduced pressure.

-

The crude product can be purified by distillation or crystallization to yield this compound sulfite.

Procedure for this compound Sulfate:

-

Follow a similar procedure as for the sulfite, but use sulfuryl chloride instead of thionyl chloride.

-

The workup and purification steps are analogous to the sulfite synthesis.

Quantitative Data:

At present, detailed quantitative data on the application of this compound-derived sulfite and sulfate in fluorination reactions, including yields and substrate scope, are not extensively reported in the available literature. The primary focus has been on the synthesis and characterization of these derivatives.

Logical Relationship: From this compound to Potential Fluorinating Agents

The synthesis of this compound and its conversion to sulfur-based derivatives can be visualized as a straightforward pathway.

Caption: Synthetic route from hexafluoroacetone to this compound derivatives.

Discussion on Potential Fluorination Applications

The interest in this compound-derived sulfite and sulfate stems from their structural similarity to other sulfur-based deoxofluorinating agents. Deoxofluorination is a crucial transformation in organic synthesis where a hydroxyl group is replaced by a fluorine atom. Reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® are well-known examples that operate through a similar mechanism involving the activation of an alcohol followed by nucleophilic attack of fluoride.

Theoretically, this compound sulfite and sulfate could act as deoxofluorinating agents. The proposed mechanism would involve the initial reaction of the this compound derivative with an alcohol to form a reactive intermediate. The highly electron-withdrawing nature of the this compound backbone would make the sulfur atom highly electrophilic, facilitating the activation of the alcohol. Subsequent intramolecular or intermolecular delivery of a fluoride ion would then lead to the desired fluoroalkane.

Experimental Workflow: Conceptual Deoxofluorination

The following diagram illustrates a conceptual workflow for a deoxofluorination reaction using a hypothetical this compound-based fluorinating agent.

Caption: A generalized experimental workflow for a deoxofluorination reaction.

This compound stands as a valuable precursor for the synthesis of novel sulfur-based compounds that hold potential as fluorinating agents. The straightforward synthesis of its disodium salt allows for the facile preparation of derivatives like this compound sulfite and sulfate. While the direct application of these derivatives in fluorination reactions is not yet well-documented, their structural analogy to established deoxofluorinating agents suggests a promising area for future research. The development of detailed protocols and the evaluation of the substrate scope and efficiency of these potential reagents could open new avenues in organofluorine chemistry, providing safer and more accessible alternatives for the synthesis of fluorinated molecules relevant to the pharmaceutical and agrochemical industries. Further investigation is required to fully elucidate the fluorinating capabilities of this compound-derived compounds.

References

Application Notes and Protocols: The Role of Perfluoropinacol Derivatives in Advanced Battery Electrolytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of next-generation energy storage systems hinges on the innovation of electrolyte formulations that can withstand higher voltages, improve safety, and extend cycle life. Perfluoropinacol, and more specifically its derivatives, have emerged as a promising class of compounds in the design of advanced electrolytes for lithium-ion, sodium-ion, and magnesium batteries. The unique properties of the perfluoropinacolato borate anion, characterized by its bulky and highly fluorinated structure, contribute to enhanced electrochemical stability and performance.

These application notes provide a comprehensive overview of the role of this compound-derived borate salts in battery electrolytes, summarizing key performance data and detailing experimental protocols for their synthesis and evaluation.

Application Notes